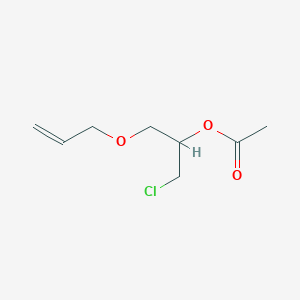
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate is an organic compound with a unique structure that combines a chloro group, an allyloxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-3-chloropropan-2-ol with allyl alcohol in the presence of a base such as sodium hydroxide to form 1-chloro-3-(prop-2-en-1-yloxy)propan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The allyloxy group can be oxidized to form epoxides or diols.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide in the presence of co-oxidants.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propan-2-yl acetates.
Oxidation: Formation of epoxides or diols.
Hydrolysis: Formation of 1-chloro-3-(prop-2-en-1-yloxy)propan-2-ol and acetic acid.
Scientific Research Applications
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the allyloxy group undergoes transformation to form epoxides or diols, which can further react with other molecules.
Comparison with Similar Compounds
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-ol: Similar structure but lacks the acetate ester group.
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl chloride: Similar structure but has a chloride group instead of the acetate ester.
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl methyl ether: Similar structure but has a methyl ether group instead of the acetate ester.
Uniqueness: 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate is unique due to the presence of both an allyloxy group and an acetate ester, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
5451-61-6 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(1-chloro-3-prop-2-enoxypropan-2-yl) acetate |
InChI |
InChI=1S/C8H13ClO3/c1-3-4-11-6-8(5-9)12-7(2)10/h3,8H,1,4-6H2,2H3 |
InChI Key |
SKSIMOUZVAVSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















